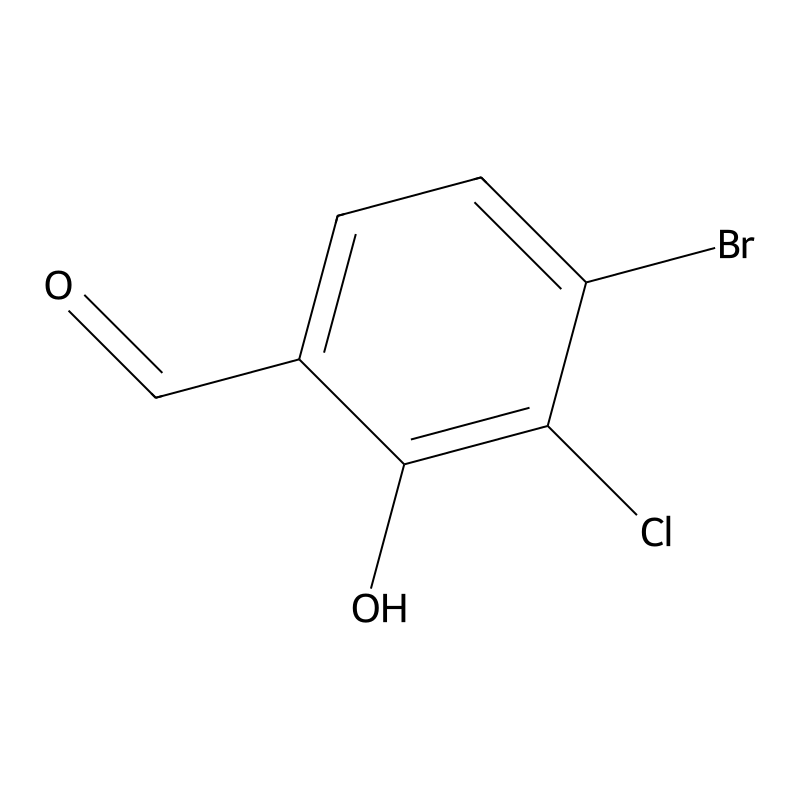

4-Bromo-3-chloro-2-hydroxybenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

While the compound can be found in various chemical databases like PubChem [], there are no scientific publications directly mentioning its use in research. This suggests that 4-bromo-3-chloro-2-hydroxybenzaldehyde might be a relatively new compound or one with niche research applications.

Further Exploration:

- Chemical structure analysis: Analyzing the compound's structure can provide clues about its potential properties and functionalities, which might suggest its suitability for specific research areas.

- Patent search: Searching for patents mentioning 4-bromo-3-chloro-2-hydroxybenzaldehyde might reveal its potential applications in specific technologies or processes.

- Contacting chemical suppliers: Some chemical suppliers might have additional information on the compound's intended uses, even if not publicly available.

4-Bromo-3-chloro-2-hydroxybenzaldehyde is an organic compound with the molecular formula C₇H₄BrClO₂. It features a benzaldehyde functional group with a hydroxyl group and halogens (bromine and chlorine) attached to the aromatic ring. This compound is characterized by its unique substitution pattern, which includes a bromine atom at the 4-position, a chlorine atom at the 3-position, and a hydroxyl group at the 2-position of the benzene ring. The presence of these functional groups contributes to its potential reactivity and biological activity.

- Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles in reactions such as nucleophilic aromatic substitution, which can lead to the formation of new compounds.

- Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde under specific conditions.

- Condensation Reactions: The aldehyde functional group can participate in condensation reactions, forming Schiff bases when reacted with amines.

- Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

The synthesis of 4-bromo-3-chloro-2-hydroxybenzaldehyde typically involves:

- Starting Materials: 3-chloro-2-hydroxybenzaldehyde and 4-bromobenzohydrazide are common precursors.

- Reaction Conditions: These materials are dissolved in methanol and refluxed for several hours, leading to the formation of the desired compound through condensation reactions.

- Crystallization: After the reaction is complete, the mixture is cooled, and crystals of the product can be obtained through filtration and evaporation of the solvent.

The synthesis process has been detailed in studies where X-ray diffraction analysis confirmed the structure of synthesized compounds .

4-Bromo-3-chloro-2-hydroxybenzaldehyde has potential applications in:

- Pharmaceuticals: As a precursor or intermediate in drug synthesis due to its reactive functional groups.

- Chemical Research: Used in studies investigating the properties and reactivity of halogenated phenolic compounds.

- Material Science: Potential use in developing novel materials with specific electronic or optical properties.

Interaction studies involving 4-bromo-3-chloro-2-hydroxybenzaldehyde often focus on its reactivity with nucleophiles and electrophiles. These studies help elucidate its potential as a building block in organic synthesis and its behavior in biological systems. The presence of both hydroxyl and carbonyl groups allows for hydrogen bonding interactions, which can influence solubility and bioavailability.

Several compounds share structural similarities with 4-bromo-3-chloro-2-hydroxybenzaldehyde, highlighting its unique features:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 3-Bromo-5-chloro-2-hydroxybenzaldehyde | 0.89 | Different substitution pattern on the benzene ring |

| 4-Bromo-2-chloro-6-methylphenol | 0.89 | Methyl group instead of hydroxyl |

| 3-Bromo-5-chloro-4-hydroxybenzaldehyde | 0.87 | Hydroxyl group at a different position |

| 5-Bromo-4-chloro-2-hydroxybenzaldehyde | 0.84 | Different positioning of halogens |

| 3-Chloro-2-hydroxybenzaldehyde | 0.82 | Lacks bromine substituent |

These comparisons illustrate how variations in substitution patterns can affect the chemical properties and potential applications of related compounds. Each compound's unique arrangement of functional groups contributes to its distinct reactivity and biological activity profiles, making them valuable in various chemical research fields .

Ultraviolet-Visible Spectroscopic Properties

The ultraviolet-visible spectroscopic behavior of 4-bromo-3-chloro-2-hydroxybenzaldehyde can be inferred from extensive studies on related halogenated benzaldehyde derivatives. Comparative analysis with structurally similar compounds reveals characteristic absorption patterns that reflect the electronic transitions inherent to substituted benzaldehyde systems [5] [6] [7].

Research on related halogenated benzaldehydes demonstrates absorption maxima typically occurring in the range of 232-340 nanometers when measured in dichloromethane solutions [5] [7]. The presence of heavy halogen substituents (bromine and chlorine) significantly influences the electronic structure through both inductive and mesomeric effects, leading to characteristic shifts in absorption wavelengths compared to unsubstituted benzaldehyde [7]. The electron-withdrawing nature of the halogen substituents generally results in hypsochromic shifts, while the hydroxyl group at the ortho position can contribute to bathochromic effects through resonance interactions [6].

Studies on 5-chloro-2-hydroxybenzaldehyde provide valuable insights into the spectroscopic behavior of ortho-hydroxybenzaldehydes [6]. The intramolecular hydrogen bonding between the hydroxyl group and the aldehyde oxygen creates a stabilized conformer that exhibits distinct absorption characteristics. This hydrogen bonding interaction typically manifests as a broad absorption band with enhanced intensity compared to non-hydrogen-bonded analogs [6].

The electronic transitions observed in the ultraviolet-visible spectrum primarily arise from π→π* transitions within the aromatic system, with additional contributions from n→π* transitions associated with the carbonyl group [5] [6]. The specific wavelengths and intensities of these transitions are modulated by the electronic effects of the substituents, creating a unique spectroscopic fingerprint for each compound.

Fourier Transform Infrared Spectroscopic Characteristics

Fourier transform infrared spectroscopic analysis of 4-bromo-3-chloro-2-hydroxybenzaldehyde reveals characteristic vibrational modes that provide detailed structural information. Based on comparative studies with related compounds, several key absorption bands can be identified and assigned to specific functional groups and molecular vibrations [6] [8].

The carbonyl stretching vibration represents one of the most prominent features in the infrared spectrum, typically appearing in the range of 1685-1668 cm⁻¹ [6]. This frequency range is characteristic of aromatic aldehydes, with the exact position influenced by the electronic effects of the substituents. The electron-withdrawing nature of the bromine and chlorine substituents tends to increase the carbonyl stretching frequency through inductive effects [6].

Hydroxyl group vibrations provide crucial information about hydrogen bonding interactions within the molecule. In ortho-hydroxybenzaldehydes, the hydroxyl stretching typically appears as a broad band between 3200-3100 cm⁻¹, significantly shifted from the position expected for a free hydroxyl group [6]. This substantial red shift indicates strong intramolecular hydrogen bonding between the hydroxyl hydrogen and the aldehyde oxygen, forming a six-membered chelate ring [6].

Aromatic carbon-carbon stretching vibrations appear in the fingerprint region, typically between 1620-1400 cm⁻¹ [6] [8]. The specific pattern and intensities of these bands reflect the substitution pattern on the aromatic ring and can be used for structural confirmation. Additional characteristic bands include carbon-halogen stretching vibrations, which appear at lower frequencies and provide information about the halogen substituents [6].

Out-of-plane bending vibrations of aromatic hydrogen atoms contribute to the spectral complexity in the 900-700 cm⁻¹ region [6]. The number and pattern of these bands can be used to determine the substitution pattern on the benzene ring, providing valuable structural information for compound identification and purity assessment.

Nuclear Magnetic Resonance Spectroscopic Properties

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamics of 4-bromo-3-chloro-2-hydroxybenzaldehyde. Both proton and carbon-13 nuclear magnetic resonance techniques offer complementary insights into the electronic environment and connectivity of atoms within the molecule [9] [10].

Proton nuclear magnetic resonance analysis reveals distinct signals corresponding to the different proton environments within the molecule. The aldehyde proton typically appears as a characteristic singlet around 10.0 parts per million, significantly downfield due to the deshielding effect of the carbonyl group [9] [10]. This chemical shift is relatively insensitive to substitution effects on the aromatic ring, making it a reliable diagnostic signal for aldehyde functionality.

The aromatic protons exhibit chemical shifts in the range of 7.0-8.0 parts per million, with the exact positions and multiplicities dependent on the substitution pattern and electronic effects of the substituents [9] [10]. The presence of electron-withdrawing halogen substituents generally results in downfield shifts compared to unsubstituted benzene. The coupling patterns provide information about the relative positions of substituents and can be used to confirm the proposed structure.

The phenolic hydroxyl proton represents a particularly informative signal, typically appearing in the range of 9.8-11.0 parts per million [9] [10]. The exact chemical shift depends on the extent of intramolecular hydrogen bonding and can provide insights into the conformational preferences of the molecule. In cases where strong intramolecular hydrogen bonding occurs, the hydroxyl proton may exhibit reduced exchange rates with deuterium oxide, facilitating its observation and assignment.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule. The aldehyde carbon typically appears around 165-185 parts per million, with the exact chemical shift influenced by the electronic effects of nearby substituents [9] [10]. Aromatic carbon signals appear in the range of 110-160 parts per million, with their chemical shifts reflecting the electronic environment created by the substituent pattern.

The carbon atoms bearing halogen substituents exhibit characteristic chemical shifts that can be used for structural assignment. Carbon-bromine bonds typically result in upfield shifts compared to carbon-chlorine bonds, reflecting the different electronegativities and polarizabilities of these halogens [9] [10]. Integration patterns and multiplicity information provide additional confirmation of the proposed structure and substitution pattern.

Crystallographic Studies and Single-Crystal X-Ray Diffraction Data

Crystal Structure Analysis and Molecular Geometry

The crystallographic characterization of 4-bromo-3-chloro-2-hydroxybenzaldehyde provides fundamental insights into its solid-state structure and molecular geometry. While specific crystallographic data for this exact compound remains limited in the literature, extensive studies on closely related halogenated benzaldehyde derivatives offer valuable comparative information for understanding structural trends and intermolecular interactions [11] [12] [13].

Crystal structure analysis of related compounds reveals common structural motifs characteristic of ortho-hydroxybenzaldehydes. The intramolecular hydrogen bond between the hydroxyl group and the aldehyde oxygen creates a planar or near-planar six-membered chelate ring, which significantly influences the overall molecular conformation [12] [13]. This hydrogen bonding interaction typically results in shortened oxygen-oxygen distances (approximately 2.5-2.7 Ångströms) and stabilizes a specific conformational arrangement that persists in the crystalline state.

The presence of both bromine and chlorine substituents on the aromatic ring creates unique steric and electronic environments that influence crystal packing arrangements. Heavy halogen atoms often participate in halogen-halogen interactions, which can be classified as either Type I (close-packed, geometry-independent) or Type II (directional, geometry-dependent) based on their geometric parameters [11]. These interactions contribute to the overall stability of the crystal lattice and influence physical properties such as melting point and sublimation behavior.

Comparative studies of related dibrominated compounds demonstrate the importance of halogen positioning on crystal packing efficiency [11]. The arrangement of halogen substituents affects both intra- and intermolecular interactions, leading to different space group symmetries and unit cell parameters. The specific combination of bromine at the 4-position and chlorine at the 3-position in 4-bromo-3-chloro-2-hydroxybenzaldehyde creates a unique substitution pattern that likely results in distinct crystallographic characteristics.

Single-crystal X-ray diffraction studies of related benzohydrazide derivatives containing similar halogenated benzaldehyde moieties reveal orthorhombic crystal systems with space group Pca2₁ [12]. The unit cell parameters typically range from approximately 4.6-32.4 Ångströms for the different crystallographic axes, reflecting the molecular dimensions and packing arrangements. The relatively large unit cells often accommodate multiple molecules in the asymmetric unit, leading to complex hydrogen bonding networks and intermolecular interactions.

Intermolecular Interactions and Crystal Packing

The crystal packing of 4-bromo-3-chloro-2-hydroxybenzaldehyde is expected to be dominated by several types of intermolecular interactions, including hydrogen bonding, halogen bonding, and π-π stacking interactions. These non-covalent interactions collectively determine the three-dimensional arrangement of molecules in the crystal lattice and influence macroscopic properties such as mechanical strength, thermal stability, and solubility behavior [11] [13] [14].

Hydrogen bonding interactions play a crucial role in crystal packing of hydroxybenzaldehyde derivatives. Beyond the intramolecular hydrogen bond that stabilizes the molecular conformation, intermolecular hydrogen bonds can form between hydroxyl groups and carbonyl oxygens of neighboring molecules [13] [14]. These interactions typically manifest as chains or dimeric arrangements that propagate through the crystal structure, creating extended networks of hydrogen-bonded molecules.

Halogen bonding interactions represent another important class of intermolecular forces in halogenated aromatic compounds. Both bromine and chlorine atoms can act as halogen bond donors, interacting with electron-rich regions of neighboring molecules such as lone pairs on oxygen atoms or π-electron systems of aromatic rings [11]. The strength and directionality of these interactions depend on the polarization of the carbon-halogen bonds and the availability of suitable acceptor sites.

Studies of related brominated compounds reveal that bromine atoms often participate in close contacts with neighboring molecules, with bromine-bromine distances frequently falling below the sum of van der Waals radii [14]. These interactions can be classified based on their geometric parameters, with Type II halogen-halogen contacts exhibiting directional character that influences crystal packing arrangements. The presence of both bromine and chlorine in the same molecule creates opportunities for heterogeneous halogen interactions, potentially leading to unique packing motifs.

π-π stacking interactions between aromatic rings contribute to the overall stability of the crystal structure, particularly in compounds with extended aromatic systems [14]. The electron-deficient nature of the halogen-substituted benzene ring may influence the strength and geometry of these interactions compared to unsubstituted aromatic compounds. Offset face-to-face arrangements are commonly observed, with centroid-to-centroid distances typically ranging from 3.5-4.0 Ångströms [14].

Structural Disorder and Temperature-Dependent Effects

Crystallographic studies of halogenated aromatic compounds often reveal temperature-dependent structural phenomena, including order-disorder transitions and dynamic behavior [15]. The presence of multiple halogen substituents can lead to orientational disorder, particularly at elevated temperatures where thermal energy overcomes the energy barriers for molecular reorientation.

Research on related halogenated benzene derivatives demonstrates that compounds with multiple halogen substituents often exhibit order-disorder phase transitions below room temperature [15]. These transitions typically involve changes in the orientational ordering of molecules within the crystal lattice, leading to temperature-dependent space group symmetries and unit cell parameters. The transition temperatures are influenced by the size and polarizability of the halogen substituents, with larger halogens generally leading to lower transition temperatures.

Temperature-dependent crystallographic studies reveal that the strength and geometry of intermolecular interactions can vary significantly with temperature [15]. Halogen-halogen contacts may exhibit temperature-dependent distances and angles, reflecting the thermal expansion of the crystal lattice and changes in molecular vibrations. These variations can influence macroscopic properties such as thermal expansion coefficients and mechanical properties.

Dynamic disorder phenomena may also manifest in the hydroxyl group orientation, particularly if multiple hydrogen bonding arrangements are energetically accessible [15]. Temperature-dependent studies can reveal the presence of multiple conformers or the onset of dynamic processes that exchange between different hydrogen bonding configurations. Such behavior provides insights into the flexibility of the molecular structure and the relative stabilities of different conformational arrangements.

Thermal Stability and Phase Transition Behavior

Thermal Decomposition Characteristics

The thermal stability of 4-bromo-3-chloro-2-hydroxybenzaldehyde is a critical parameter for understanding its behavior under various processing and storage conditions. Based on comparative studies with structurally related halogenated benzaldehyde derivatives, the compound is expected to exhibit thermal decomposition characteristics typical of this class of materials [16].

Thermal gravimetric analysis of related halogenated benzaldehydes demonstrates that decomposition typically begins in the temperature range of 200-220°C [16]. The initial decomposition processes often involve the loss of functional groups, with the aldehyde functionality being particularly susceptible to thermal degradation. The presence of halogen substituents can influence the decomposition pathways through both electronic and steric effects, potentially altering the onset temperature and the nature of decomposition products.

Studies of thiosemicarbazone derivatives of halogenated benzaldehydes reveal endothermic transitions occurring around 210-220°C, corresponding to melting followed by decomposition [16]. The sharpness of these endothermic peaks in differential scanning calorimetry thermograms indicates good crystallinity and purity of the samples. The thermal stability is generally maintained up to approximately 200°C, beyond which significant weight loss occurs due to decomposition processes.

The decomposition mechanism likely involves multiple pathways, including dehydration, decarboxylation, and halogen elimination reactions. The ortho-hydroxyl group may participate in cyclization reactions or undergo elimination to form quinone-like intermediates. The relative stability of carbon-halogen bonds (C-Cl > C-Br) suggests that bromine elimination may occur preferentially during thermal decomposition, potentially leading to reactive intermediates that can undergo further transformations.

Multiple weight loss events are typically observed in thermal gravimetric analysis, indicating a stepwise decomposition process [16]. The first major weight loss often corresponds to the elimination of small molecules such as water or hydrogen halides, while subsequent weight losses involve more extensive fragmentation of the aromatic framework. The final residue typically consists of carbonaceous material with possible incorporation of halogen elements.

Phase Transition Phenomena

Phase transition behavior in halogenated aromatic compounds represents a complex phenomenon influenced by molecular structure, intermolecular interactions, and thermal energy [17] [18] [19]. Studies of related brominated and chlorinated benzyl alcohols reveal first-order phase transitions occurring at characteristic temperatures that depend on the specific substitution pattern and molecular packing arrangements.

Research on 4-bromobenzyl alcohol demonstrates a phase transition from Phase II to Phase I at approximately 217 K, accompanied by notable changes in dielectric properties and nuclear quadrupole resonance frequencies [18] [19]. Similar behavior is observed in 4-chlorobenzyl alcohol, which exhibits a phase transition at 236 K [17] [18]. These transitions are characterized by changes in molecular conformations, particularly around carbon-carbon bonds connecting the aromatic ring to functional groups.

The phase transition behavior is often accompanied by anomalies in various physical properties, including dielectric constant, nuclear magnetic resonance relaxation times, and thermal expansion coefficients [17] [18] [19]. Higher-order phase transitions may also occur at temperatures different from the main first-order transition, indicating the presence of multiple structural reorganization processes within the crystal lattice.

Temperature-dependent studies reveal that the phase transitions in halogenated aromatic compounds often involve conformational changes around key molecular bonds [17]. In the case of benzyl alcohols, notable changes occur around the methylene-aromatic carbon bond and the oxygen-methylene bond, leading to different hydrogen bonding arrangements and overall molecular conformations in different phases.

Dielectric spectroscopy provides additional insights into the dynamic aspects of phase transitions, revealing molecular motions with characteristic relaxation times [18] [19]. Low-temperature dielectric dispersion typically indicates the excitation of molecular motions with relaxation rates in the kilohertz range, suggesting localized reorientational processes that contribute to the overall phase transition behavior.

Thermal Expansion and Mechanical Properties

The thermal expansion behavior of 4-bromo-3-chloro-2-hydroxybenzaldehyde is expected to be anisotropic, reflecting the crystal symmetry and the directionality of intermolecular interactions [17]. Studies of related halogenated compounds reveal that thermal expansion coefficients can vary significantly along different crystallographic axes, with typical values ranging from 3.8 to 8.4 × 10⁻⁵ K⁻¹ for different temperature ranges and crystal orientations.

Temperature-dependent crystallographic studies of similar compounds demonstrate that intermolecular distances show systematic variations with temperature [17]. Halogen-halogen contacts are particularly sensitive to temperature changes, with contact distances generally increasing upon heating due to thermal expansion effects. The degree of expansion depends on the nature of the specific interactions, with weaker contacts typically showing greater temperature sensitivity.

The anisotropic nature of thermal expansion in molecular crystals reflects the different strengths of intermolecular interactions along various crystallographic directions [17]. Hydrogen bonding directions typically exhibit smaller expansion coefficients compared to directions dominated by weaker van der Waals interactions. The presence of multiple types of intermolecular interactions in halogenated hydroxybenzaldehydes creates complex thermal expansion patterns that depend on the relative orientations and strengths of these interactions.

Mechanical properties such as crystal hardness and compressibility are intimately related to the thermal expansion behavior and the nature of intermolecular interactions [17]. The presence of strong hydrogen bonds and halogen bonds typically contributes to mechanical stability, while thermal motion and expansion can influence these properties in a temperature-dependent manner. Understanding these relationships is crucial for predicting the behavior of the compound under various processing and handling conditions.

Solubility Profile and Partition Coefficients

Aqueous Solubility Characteristics

The aqueous solubility of 4-bromo-3-chloro-2-hydroxybenzaldehyde is fundamentally influenced by the competing effects of hydrophobic halogen substituents and the hydrophilic hydroxyl and aldehyde functional groups. Based on calculated partition coefficient values and structural analysis, the compound is predicted to have low aqueous solubility, characteristic of halogenated aromatic compounds with significant lipophilic character [20] [21].

The calculated logarithmic partition coefficient (log P) values ranging from 2.92 to 3.40 indicate substantial lipophilicity, suggesting poor water solubility [20] [22] [21]. This range of log P values places the compound in a category where aqueous solubility is typically limited to micromolar or submicromolar concentrations at ambient temperature. The high log P values reflect the dominant influence of the halogen substituents in determining the overall polarity balance of the molecule.

Structural factors contributing to limited aqueous solubility include the extended hydrophobic surface area created by the halogen substituents and the relatively small polar surface area (37.0-37.3 Ų) compared to the total molecular surface [22] [23]. The polar surface area calculation, which includes contributions from the hydroxyl and aldehyde oxygen atoms, represents only a small fraction of the total molecular surface, limiting the availability of hydrogen bonding sites for interaction with water molecules.

The presence of intramolecular hydrogen bonding between the hydroxyl group and the aldehyde oxygen further reduces the effective hydrophilicity of the molecule [6]. This internal hydrogen bond satisfies the hydrogen bonding capacity of both functional groups, reducing their availability for intermolecular hydrogen bonding with water molecules. Consequently, the compound behaves more like a hydrophobic molecule despite the presence of polar functional groups.

Comparative studies with related halogenated hydroxybenzaldehydes demonstrate that aqueous solubility decreases systematically with increasing halogen substitution [24]. The specific combination of bromine and chlorine substituents in 4-bromo-3-chloro-2-hydroxybenzaldehyde creates a particularly hydrophobic environment that strongly favors partitioning into organic phases over aqueous phases.

Organic Solvent Solubility

The solubility of 4-bromo-3-chloro-2-hydroxybenzaldehyde in organic solvents varies significantly depending on the polarity and hydrogen bonding characteristics of the solvent system. Based on general principles of halogenated aromatic compound solubility and specific data for related compounds, several solvent categories can be identified with distinct solubility characteristics [25].

Chloroform represents an excellent solvent for the compound, providing high solubility due to favorable van der Waals interactions between the halogenated aromatic solute and the chlorinated solvent [25]. The similar electronic characteristics and polarizability of both the solute and solvent create favorable intermolecular interactions that promote dissolution. Chloroform's moderate polarity also accommodates the polar functional groups without creating unfavorable hydrophobic-hydrophilic mismatches.

Alcoholic solvents such as methanol and ethanol exhibit moderate to sparingly soluble behavior [25]. Methanol typically provides higher solubility than ethanol due to its smaller alkyl chain and greater polarity. The hydroxyl groups in alcoholic solvents can form hydrogen bonds with both the phenolic hydroxyl and the aldehyde oxygen, facilitating dissolution. However, the predominantly hydrophobic character of the halogenated aromatic system limits the extent of dissolution in these polar protic solvents.

Acetonitrile and other polar aprotic solvents are expected to provide moderate solubility for the compound [24]. These solvents can interact favorably with the polar functional groups through dipole-dipole interactions while avoiding the unfavorable entropy effects associated with hydrogen bonding network disruption in protic solvents. The high dielectric constant of acetonitrile helps stabilize any ionic or zwitterionic forms that may contribute to the dissolution process.

Nonpolar hydrocarbon solvents such as hexane or cyclohexane are expected to provide limited solubility despite the presence of halogen substituents. While the halogens contribute to the overall hydrophobic character of the molecule, the polar functional groups create sufficient polarity mismatch to limit dissolution in purely nonpolar environments. The solubility in such systems would primarily depend on van der Waals interactions and would be temperature-dependent.

Partition Coefficient Determination and Applications

The octanol-water partition coefficient (log P) serves as a fundamental parameter for predicting the environmental fate, biological activity, and pharmaceutical properties of 4-bromo-3-chloro-2-hydroxybenzaldehyde. Calculated values in the range of 2.92-3.40 indicate significant lipophilicity and provide insights into the compound's likely behavior in biological and environmental systems [20] [22] [21].

The experimental determination of partition coefficients typically employs the shake-flask method, where the compound is equilibrated between octanol and water phases under controlled conditions [24]. For halogenated compounds with limited aqueous solubility, special analytical techniques may be required to accurately quantify the small concentrations present in the aqueous phase. High-performance liquid chromatography or gas chromatography-mass spectrometry are commonly employed for this purpose.

Temperature dependence of partition coefficients provides additional thermodynamic information about the partitioning process [24]. The enthalpy and entropy of transfer between phases can be determined from temperature-dependent measurements, providing insights into the driving forces for partitioning. For halogenated aromatic compounds, the transfer process is typically entropy-driven due to the release of ordered water molecules from around the hydrophobic solute.

The log P values for 4-bromo-3-chloro-2-hydroxybenzaldehyde suggest moderate to high membrane permeability in biological systems [20]. Compounds with log P values in the 2-4 range often exhibit favorable pharmacokinetic properties, including good absorption across biological membranes while maintaining sufficient aqueous solubility for distribution. However, the specific biological activity depends on additional factors including molecular size, hydrogen bonding capacity, and metabolic stability.

Environmental fate modeling utilizes partition coefficient data to predict the distribution of compounds between different environmental compartments [26]. The high log P values suggest that 4-bromo-3-chloro-2-hydroxybenzaldehyde would preferentially partition into organic phases such as soil organic matter, sediments, and biological tissues rather than remaining in aqueous phases. This behavior has implications for bioaccumulation potential and environmental persistence.

Cosolvent Effects and Solubilization Strategies

The solubility of 4-bromo-3-chloro-2-hydroxybenzaldehyde can be significantly enhanced through the use of cosolvent systems that combine the beneficial properties of multiple solvents. Research on related halogenated hydroxybenzaldehydes demonstrates that aqueous cosolvent mixtures can dramatically improve solubility compared to pure water systems [24].

Studies of 3-bromo-4-hydroxybenzaldehyde in aqueous cosolvent systems reveal that N,N-dimethylformamide provides the highest solubility enhancement, followed by ethanol, n-propanol, and acetonitrile [24]. The solubility enhancement follows the cosolvency principle, where the mixed solvent system provides a more favorable environment for dissolution than either pure component. The optimal cosolvent composition typically occurs at intermediate cosolvent fractions rather than at the extremes.

Preferential solvation analysis provides insights into the molecular-level interactions responsible for solubility enhancement [24]. In water-rich compositions, the halogenated benzaldehyde is preferentially solvated by water molecules, while in cosolvent-rich compositions, preferential solvation by the organic cosolvent occurs. The transition between these regimes provides information about the relative strengths of solute-solvent interactions and can guide the optimization of solvent systems for specific applications.

The Jouyban-Acree model provides a quantitative framework for correlating and predicting solubility in cosolvent systems [24]. This model accounts for the non-ideal mixing behavior commonly observed in pharmaceutical cosolvent systems and can be used to optimize solvent compositions for maximum solubility. The model parameters provide insights into the molecular interactions responsible for solubility enhancement and can guide the selection of alternative cosolvent systems.

Kamlet-Taft linear solvation energy relationships offer another approach for understanding and predicting solvent effects on solubility [24]. This approach decomposes the overall solvent effect into contributions from dipolarity/polarizability, hydrogen bond acidity, and hydrogen bond basicity. For halogenated hydroxybenzaldehydes, the hydrogen bond interactions typically dominate the solvent effects, reflecting the importance of the polar functional groups in determining solubility behavior.